The compound "4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine" is a structurally complex molecule that has been the subject of various studies due to its potential applications in the medical field, particularly concerning its affinity for certain receptors and transporters in the central nervous system. Research has been conducted to explore its binding affinity, selectivity, and potential therapeutic applications, especially in relation to the dopamine transporter (DAT) and sigma receptors, which are implicated in several neurological and psychiatric disorders.
In the field of neurology and psychiatry, piperidine analogues have been investigated for their potential as therapeutic agents for cocaine abuse. Compounds related to "4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine" have been designed to bind to DAT and inhibit dopamine uptake, which is a key mechanism in the reinforcing effects of cocaine. Some of these compounds have demonstrated the ability to decrease cocaine-maintained responding in animal models without affecting behaviors maintained by food, indicating their specificity and potential therapeutic value4.
Halogenated piperidines have also been explored as potential radiolabeled probes for sigma-1 receptors, which are implicated in several neuropsychiatric conditions. The in vivo evaluation of these compounds, such as the iodinated ligand studied in rats, showed high uptake and retention in the brain and other organs, suggesting their utility in tomographic studies of sigma receptors2.
Additionally, certain piperidine analogues have been evaluated for their antiallergy activity. Compounds with a diarylhydroxymethyl group have shown potent activity in assays used to detect antiallergic properties, such as the passive foot anaphylaxis (PFA) assay. One such compound was found to be more potent than established antiallergy medications, highlighting its potential in the treatment of allergic conditions5.
4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine is classified as a piperidine derivative with antidepressant properties. It is primarily recognized as a metabolite of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. The compound has been identified in pharmacokinetic studies involving paroxetine, where it acts as an active metabolite contributing to the drug's therapeutic effects .
The synthesis of 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine involves several key steps:
The molecular structure of 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine can be described as follows:
The presence of both hydrophilic (hydroxyl and methoxy groups) and hydrophobic (fluorophenyl group) components in its structure suggests potential interactions with biological targets in the central nervous system .
The chemical reactions involving 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine primarily focus on its metabolism and transformation within biological systems:
The mechanism of action for 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine is closely linked to its role as a metabolite of paroxetine:
This dual action enhances its efficacy in treating depressive disorders.
The physical and chemical properties of 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine include:
These properties are crucial for determining suitable formulations for pharmaceutical applications.
The applications of 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine extend beyond its role as a paroxetine metabolite:
4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine (CAS 112058-90-9) possesses the molecular formula C₁₉H₂₂FNO₃ and a molecular weight of 331.38 g/mol. The compound features two chiral centers at the C3 and C4 positions of the piperidine ring, adopting a specific (3S,4R) absolute configuration in its biologically active form. This stereochemistry is critical for its recognition as a metabolite of the antidepressant paroxetine, where it retains the trans-relative configuration observed in the parent drug [1] [9].
The structural framework integrates three key moieties:
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 112058-90-9 |
| Systematic IUPAC Name | 5-[[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol |
| Molecular Formula | C₁₉H₂₂FNO₃ |
| Molecular Weight | 331.38 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O |
| InChI Key | HEJVUVGUVCOISV-UHFFFAOYSA-N |
Stereochemical purity directly influences biological interactions. The (3S,4R) enantiomer demonstrates specific binding affinity as a paroxetine metabolite, while stereoisomeric variants exhibit altered pharmacodynamic profiles. The presence of the fluorine atom enhances metabolic stability and modulates electron distribution, contributing to the compound’s physicochemical behavior, including a calculated partition coefficient (LogP) of 3.64 and topological polar surface area of 50.7 Ų [3] [4].
While single-crystal X-ray diffraction data for 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine remains unreported, crystallographic studies of closely related fluorinated piperidine analogs provide insights into its conformational preferences. Similar compounds crystallize in the monoclinic system with space group P21/n and unit cell parameters approximating a = 7.915 Å, b = 12.817 Å, c = 11.968 Å, and β = 101.836° [2]. The piperidine ring adopts a chair conformation with minor flattening at nitrogen, while the fluorophenyl ring is nearly perpendicular to the mean piperidine plane (torsion angle: 85–89°).
Key intermolecular interactions governing solid-state packing include:
Table 2: Derived Structural Parameters from Analogous Crystals
| Parameter | Value | Significance |
|---|---|---|
| Piperidine Ring Geometry | Chair conformation (ΔC2-C3-C5-C6 = 54.8°) | Minimizes steric strain |
| C–C Bond Lengths | 1.522–1.538 Å | Standard sp³-sp³ hybridization |
| C–O (Ether) Bond Length | 1.412 ± 0.015 Å | Characteristic of alkylaryl ethers |
| Melting Point | 189–192°C | Reflects crystal lattice stability |
Hirshfeld surface analysis of comparable structures reveals that H···H contacts (55–60%) dominate molecular packing, followed by O···H/H···O (20–25%) and C···H/H···C (10–15%) interactions. The phenolic hydroxyl and methoxy groups participate in hydrogen-bonded networks, while the fluorophenyl moiety engages in stabilizing edge-to-face aromatic contacts. Solubility studies indicate moderate dissolution in chloroform and methanol upon heating, consistent with its polar surface area and crystalline lattice energy [1] [2] [7].
Comparative analysis with structurally related piperidines reveals how specific substituents influence physicochemical properties and biological activity:
Fluorine Positioning Effects:
Piperidine Substitution Patterns:
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2